Lotaustralin

Vue d'ensemble

Description

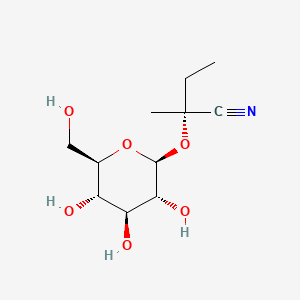

La lotaustraline est un glucoside cyanogénétique présent en petites quantités dans diverses plantes, notamment le trèfle austral (Lotus australis) de la famille des Fabacées, le manioc (Manihot esculenta), le haricot de Lima (Phaseolus lunatus), la rhodiole rose (Rhodiola rosea) et le trèfle blanc (Trifolium repens) . C'est le glucoside de la cyanhydrine de méthyléthylcétone et il est structurellement apparenté à la linamarine, un autre glucoside cyanogénétique présent dans ces plantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La lotaustraline peut être synthétisée par le biais de la voie de biosynthèse dans les plantes. Le processus implique la conversion des acides aminés valine et isoleucine en leurs oximes et cyanhydrines correspondantes, qui sont ensuite glucosylées pour former la lotaustraline . Les enzymes clés impliquées dans cette voie sont CYP79D1 et CYP79D2, qui catalysent la conversion des acides aminés en oximes, et CYP71E7, qui convertit les oximes en cyanhydrines .

Méthodes de production industrielle : La voie de biosynthèse dans les plantes peut être exploitée pour une production à grande échelle en utilisant des plantes génétiquement modifiées ou des systèmes microbiens qui expriment les enzymes nécessaires .

Analyse Des Réactions Chimiques

Types de réactions : La lotaustraline subit une hydrolyse par l'enzyme linamarase pour former du glucose et un précurseur du composé toxique, le cyanure d'hydrogène . Cette réaction est un type de réaction de substitution où la liaison glucoside est clivée.

Réactifs et conditions courants : L'hydrolyse de la lotaustraline se produit généralement dans des conditions légèrement acides ou neutres en présence de l'enzyme linamarase . La réaction peut également être catalysée par d'autres glycosidases.

Principaux produits formés : Les principaux produits formés par l'hydrolyse de la lotaustraline sont le glucose et le cyanure d'hydrogène . Le cyanure d'hydrogène est un composé toxique qui peut avoir des effets biologiques importants.

Applications de la recherche scientifique

La lotaustraline a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, elle est étudiée pour son rôle dans la biosynthèse des glucosides cyanogénétiques et son utilisation potentielle en génie métabolique pour produire des composés cyanogénétiques . En biologie, la lotaustraline est utilisée pour étudier les mécanismes de défense des plantes, car elle fait partie de la défense chimique des plantes contre les herbivores . En médecine, les effets toxiques du cyanure d'hydrogène libéré par l'hydrolyse de la lotaustraline sont intéressants pour comprendre l'intoxication au cyanure et développer des antidotes .

Mécanisme d'action

La lotaustraline exerce ses effets par la libération de cyanure d'hydrogène lors de l'hydrolyse. L'enzyme linamarase catalyse l'hydrolyse de la lotaustraline pour produire du glucose et du cyanure d'hydrogène . Le cyanure d'hydrogène inhibe la cytochrome c oxydase dans la chaîne de transport d'électrons mitochondriale, entraînant une hypoxie cellulaire et une toxicité . Ce mécanisme est un élément clé de la stratégie de défense de la plante contre les herbivores .

Applications De Recherche Scientifique

Biochemical Properties and Biosynthesis

Lotaustralin is synthesized in cassava through a series of enzymatic reactions involving specific cytochrome P450 enzymes. The biosynthetic pathway includes the conversion of isoleucine and valine into their corresponding oximes, which are then transformed into cyanohydrins, ultimately yielding this compound and linamarin .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Source Plant |

|---|---|---|

| CYP79D1 | Converts isoleucine to oxime | Cassava |

| CYP79D2 | Converts valine to oxime | Cassava |

| CYP71E7 | Converts oximes to cyanohydrins | Cassava |

Nutritional and Health Implications

Cyanogenic glucosides, including this compound, have been associated with both beneficial and adverse health effects. While they can provide a source of cyanide, which is toxic in high amounts, they also possess potential health benefits when properly processed.

- Detoxification : Proper cooking methods can significantly reduce the cyanogenic content in cassava products, making them safe for consumption. The detoxification process involves hydrolysis of this compound into less harmful compounds .

- Nutritional Value : Cassava is a staple food in many tropical regions due to its high carbohydrate content. The presence of cyanogenic glucosides like this compound can be managed through traditional processing techniques, ensuring that the nutritional benefits outweigh the risks .

Industrial Applications

This compound's unique properties make it a candidate for various industrial applications:

- Food Industry : As a natural preservative, this compound could be used in food products due to its antimicrobial properties when processed correctly.

- Pharmaceuticals : Research indicates that cyanogenic compounds may have therapeutic potential, including anti-cancer properties. Studies suggest that derivatives of this compound could be explored for their pharmacological applications .

Case Study 1: Detoxification Methods in Cassava Processing

A study evaluated different processing methods (boiling, soaking, and fermentation) on the reduction of cyanogenic glucosides in cassava. Results showed that boiling reduced this compound levels by over 90%, highlighting effective detoxification strategies for safe consumption .

Case Study 2: Health Risks Associated with Cyanogenic Glycosides

A comprehensive review assessed the acute health risks related to cyanogenic glycosides in raw cassava products. It concluded that while there are risks associated with improper processing, traditional methods effectively mitigate these risks, allowing safe consumption .

Mécanisme D'action

Lotaustralin exerts its effects through the release of hydrogen cyanide upon hydrolysis. The enzyme linamarase catalyzes the hydrolysis of this compound to produce glucose and hydrogen cyanide . Hydrogen cyanide inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and toxicity . This mechanism is a key part of the plant’s defense strategy against herbivores .

Comparaison Avec Des Composés Similaires

La lotaustraline est structurellement similaire à la linamarine, un autre glucoside cyanogénétique présent dans les mêmes plantes . Les deux composés subissent une hydrolyse pour libérer du cyanure d'hydrogène, mais ils diffèrent par leurs structures aglycones. La lotaustraline possède un aglycone de cyanhydrine de méthyléthylcétone, tandis que la linamarine possède un aglycone de cyanhydrine d'acétone . Cette différence structurelle affecte leurs voies de biosynthèse et les enzymes impliquées .

Liste des composés similaires :- Linamarine

- Dhurrine

- Prunasine

- Amygdaline

Ces composés partagent des voies de biosynthèse et des mécanismes d'action similaires, mais ils diffèrent par leurs structures aglycones et les plantes spécifiques dans lesquelles ils se trouvent .

Activité Biologique

Lotaustralin is a cyanogenic glucoside primarily found in various plant species, including Lotus japonicus and Rhodiola species. Its biological activity is significant due to its role in plant defense mechanisms as well as its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its enzymatic hydrolysis, biosynthesis, and implications in human health.

1. Enzymatic Hydrolysis and Bioactivation

This compound undergoes enzymatic hydrolysis primarily through the action of β-glucosidases present in plant tissues. This process is crucial for the release of hydrogen cyanide (HCN), which serves as a defense mechanism against herbivores and pathogens.

- Key Findings :

- In Lotus japonicus, two specific β-glucosidases, LjBGD2 and LjBGD4, are responsible for the hydrolysis of this compound. These enzymes preferentially catalyze the breakdown of this compound compared to other hydroxynitrile glucosides like linamarin .

- The degradation pattern shows that upon tissue disruption, this compound is hydrolyzed more rapidly than linamarin, indicating its higher bioactivation potential .

2. Biosynthesis Pathway

The biosynthesis of this compound involves several enzymatic steps, primarily catalyzed by cytochrome P450 enzymes. The committed step in the conversion from amino acids to oximes is facilitated by CYP79D1 and CYP79D2 isoenzymes.

- Biosynthetic Pathway :

3. Pharmacological Implications

Research has indicated that this compound possesses various biological activities that may have therapeutic implications:

- Antioxidant Activity : this compound has shown potential antioxidant properties, which can mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Studies suggest that compounds derived from plants containing this compound may enhance mental alertness and provide stress-protective effects .

- Cytotoxicity : While it serves as a defense mechanism for plants, the release of HCN from this compound can be cytotoxic at high concentrations, necessitating careful consideration in pharmacological applications.

4. Case Studies and Research Findings

Several studies have examined the biological activity of this compound in different contexts:

Table 1: Summary of Key Research Findings on this compound

5. Conclusion

This compound is an important cyanogenic glucoside with significant biological activity related to plant defense and potential therapeutic benefits. Its enzymatic hydrolysis leads to the release of HCN, which has implications for both plant ecology and human health. Further research into its pharmacological properties could uncover new applications in medicine and agriculture.

Propriétés

IUPAC Name |

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWBWVMTOYUPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-67-8 | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 °C | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lotaustralin contribute to plant defense mechanisms?

A1: this compound, upon hydrolysis by specific β-glucosidases, releases hydrogen cyanide (HCN). [, , , ] This rapid release of HCN acts as a deterrent against herbivores and deters feeding. [, , ]

Q2: Does the ratio of this compound to linamarin, another cyanogenic glucoside, influence plant defense?

A2: Research suggests that the ratio of this compound to linamarin can vary depending on plant species and even cultivars. [, , , ] This variation may impact the efficacy of defense against specific herbivores due to differences in their tolerance to these compounds.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C14H21NO6 and a molecular weight of 303.31 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound has been characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, , , , ], mass spectrometry [, , ], and infrared spectroscopy [, ].

Q5: How stable is this compound under different processing conditions?

A5: this compound, being water-soluble, is susceptible to degradation during processing techniques involving water, such as soaking and boiling. [] These methods are often employed to reduce cyanide levels in cassava for safe consumption. []

Q6: What enzymes are involved in the biosynthesis and hydrolysis of this compound?

A6: Cytochrome P450 enzymes, particularly those belonging to the CYP79 family, play a crucial role in the biosynthesis of this compound from the amino acid isoleucine. [, , , ] Hydrolysis of this compound, leading to HCN release, is catalyzed by specific β-glucosidases. [, , , , , ]

Q7: Have there been any computational studies on this compound?

A7: While detailed computational studies specifically focusing on this compound are limited in the provided research, comparative homology modeling has been used to understand the substrate specificity of β-glucosidases involved in this compound hydrolysis. [, ]

Q8: How does the structure of this compound relate to its biological activity?

A8: The presence of the nitrile group (-CN) in the structure of this compound is crucial for its ability to release HCN upon hydrolysis. [, , , ] Modification of this group would abolish its cyanogenic potential.

Q9: What strategies can be employed to enhance the stability of this compound in formulations?

A9: The provided research primarily focuses on this compound in its natural context within plants. Further research is needed to explore formulation strategies for enhancing its stability.

Q10: What are the safety concerns associated with this compound?

A10: this compound itself is not acutely toxic, but its breakdown product, HCN, is highly poisonous. [, , , , , ] Proper processing of cassava, a major source of this compound, is crucial to remove cyanide and ensure its safety for consumption. [, , ]

Q11: What analytical techniques are commonly used to quantify this compound?

A11: High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry [, , ], is widely used for quantifying this compound in plant material. Traditional methods like the picrate method are also employed. [, ]

Q12: What is the evolutionary significance of cyanogenesis in plants like cassava?

A12: Cyanogenesis, facilitated by compounds like this compound, is believed to have evolved as a defense mechanism in plants against herbivory. [, , , , ] This chemical defense provides a selective advantage, enabling these plants to thrive in specific ecological niches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.